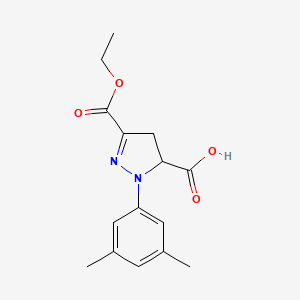
1-(2-Bromobenzoyl)-2-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Bromobenzoyl)-2-methylpiperazine” is likely a compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “2-Bromobenzoyl” part suggests the presence of a benzoyl group (a benzene ring attached to a carbonyl group) that is substituted with a bromine atom at the 2nd position .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or electron diffraction . These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. The bromobenzoyl group might undergo nucleophilic aromatic substitution reactions, while the piperazine ring could potentially participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as its melting point, boiling point, solubility, and stability would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Supramolecular Architecture
1-(2-Bromobenzoyl)-2-methylpiperazine and similar compounds are utilized in the creation of multi-component hydrogen-bonding salts. These salts demonstrate robust hydrogen-bond interactions and weak C-H⋯O interactions, contributing to their stable crystal structures and diverse 3D net supramolecular architectures. Such structures have significant implications in the field of crystal engineering and host-guest chemistry (Yang et al., 2015).
Synthesis of Organic Compounds
The chemical is integral in the synthesis of various organic compounds. For instance, it's used in the preparation of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, showcasing the compound's utility in creating organic structures with potential biological activities (Lu Xiao-qin, 2010).
Biological Activities and Applications
This compound and its derivatives are also pivotal in synthesizing compounds with notable biological activities. These compounds, particularly those with 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, demonstrate significant antibacterial properties, offering a pathway for the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Crystallography and Structural Analysis
The compound is utilized in crystallography to determine the structure and conformations of new molecules, aiding in the understanding of their chemical behavior and interactions. For example, the study of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole helped confirm the structure predicted from chemical and spectral analysis (S. Ozbey et al., 2001).
Catalysis and Reaction Studies
The compound plays a role in understanding reaction mechanisms and catalysis. It's involved in studies that explore intermolecular and intramolecular reactions, providing insights into reaction pathways and the formation of complex molecular structures (Mariem Brahim et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “1-(2-Bromobenzoyl)-2-methylpiperazine” could include exploring its potential applications in various fields such as pharmaceuticals, materials science, or chemical synthesis . Further studies could also aim to better understand its physical and chemical properties, and how these properties can be manipulated for specific applications.
Eigenschaften
IUPAC Name |
(2-bromophenyl)-(2-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9-8-14-6-7-15(9)12(16)10-4-2-3-5-11(10)13/h2-5,9,14H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADIEPGOGGCXRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6343180.png)




